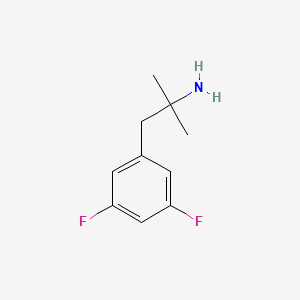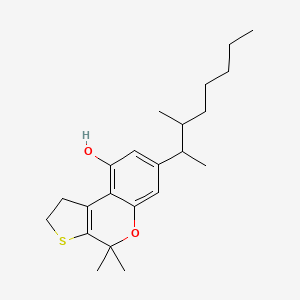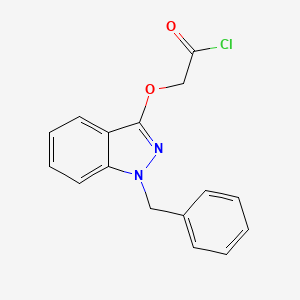
Ethyl 2-(cyclooctylamino)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-cyclooctyloxamate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. Ethyl N-cyclooctyloxamate is a derivative of oxamic acid and features a cyclooctyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(cyclooctylamino)-2-oxoacetate typically involves the esterification of oxamic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Oxamic Acid+Ethanol→Ethyl N-cyclooctyloxamate+Water
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-cyclooctyloxamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, Ethyl 2-(cyclooctylamino)-2-oxoacetate can be hydrolyzed back to oxamic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed
Hydrolysis: Oxamic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Aplicaciones Científicas De Investigación
Ethyl N-cyclooctyloxamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(cyclooctylamino)-2-oxoacetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different functional groups.
Methyl butyrate: An ester with a different alkyl group.
Ethyl benzoate: An ester with a benzene ring.
Uniqueness
Ethyl N-cyclooctyloxamate is unique due to its cyclooctyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other esters may not be suitable.
Propiedades
Fórmula molecular |
C12H21NO3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
ethyl 2-(cyclooctylamino)-2-oxoacetate |
InChI |
InChI=1S/C12H21NO3/c1-2-16-12(15)11(14)13-10-8-6-4-3-5-7-9-10/h10H,2-9H2,1H3,(H,13,14) |
Clave InChI |
LLQDIAPYVKUWFI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)NC1CCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Carbamic acid, [2-(tributylstannyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B8673473.png)
![3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-ol](/img/structure/B8673480.png)





![Methyl 3-{4-[(3-fluorophenyl)methoxy]phenyl}but-2-enoate](/img/structure/B8673534.png)

![2(3H)-Thiazolimine, 5-methyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B8673550.png)
